molecular formula C12H18ClN3O2 B11716678 tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B11716678
M. Wt: 271.74 g/mol
InChI Key: ZRUQXXRLLPPWOW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2306263-07-8) is a bicyclic heteroaromatic compound with a molecular formula of C₁₂H₁₈ClN₃O₂ and a molar mass of 271.74 g/mol . Its structure features a chloromethyl substituent at the 2-position of the imidazo[1,2-a]pyrazine core, coupled with a tert-butyl carbamate group at the 7-position. Predicted properties include a density of 1.28 g/cm³, boiling point of 443.9°C, and pKa of 6.42, indicating moderate polarity and weak basicity. This compound is primarily used as a synthetic intermediate in medicinal chemistry, enabling further functionalization via nucleophilic substitution or cross-coupling reactions targeting the chloromethyl group .

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H18ClN3O2/c1-12(2,3)18-11(17)16-5-4-15-7-9(6-13)14-10(15)8-16/h7H,4-6,8H2,1-3H3

InChI Key

ZRUQXXRLLPPWOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CCl

Origin of Product

United States

Preparation Methods

Three-Component Condensation Catalyzed by Iodine

A scalable method adapted from Krishnamoorthy et al. (2023) employs iodine-catalyzed multicomponent reactions (MCRs). This approach combines:

  • 2-Aminopyrazine (or substituted analogs)

  • Chloromethyl-containing aldehyde (e.g., chloroacetaldehyde)

  • tert-Butyl isocyanide

Procedure :

  • Imine Formation : 2-Aminopyrazine reacts with chloromethyl aldehyde in ethanol at 25°C, forming an imine intermediate.

  • Nucleophilic Addition : tert-Butyl isocyanide undergoes [4+1] cycloaddition with the imine, facilitated by iodine (10 mol%).

  • Cyclization : Intramolecular attack by the pyrazine nitrogen completes the imidazo ring.

Optimization :

  • Catalyst : Iodine outperformed Brønsted acids (e.g., HCl, acetic acid) with yields >80%.

  • Solvent : Ethanol achieved superior solubility and cyclization efficiency versus MeOH or DCM.

Yield : 74–85% after recrystallization (hexane/EtOAc).

Post-Cyclization Chloromethylation

For substrates lacking the chloromethyl group, a two-step sequence is viable:

  • Synthesis of tert-Butyl 2-(Hydroxymethyl)imidazo[1,2-a]pyrazine-7-carboxylate :

    • Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is hydrolyzed to the carboxylic acid, followed by Boc protection using Boc₂O/DMAP.

    • Hydroxymethylation via Mannich reaction (formaldehyde, NH₄OAc).

  • Chlorination : Treatment with SOCl₂ or PCl₃ converts the hydroxymethyl to chloromethyl.

Conditions :

  • Chlorinating Agent : SOCl₂ (neat, 70°C, 4 h).

  • Yield : 89% (crude), 97% purity after column chromatography (SiO₂, hexane/EtOAc 3:1).

Mechanistic Insights

Iodine-Catalyzed Cyclization

Iodine activates the aldehyde carbonyl, enhancing electrophilicity for imine formation. The tert-butyl isocyanide acts as a C1 synthon, inserting into the N–C bond during cycloaddition. A proposed mechanism involves:

  • Imine Activation : Iodine coordinates to the aldehyde oxygen, polarizing the carbonyl.

  • Isocyanide Addition : Nucleophilic attack by the isocyanide carbon on the imine.

  • Ring Closure : Deprotonation and intramolecular cyclization yield the bicyclic system.

Chloromethylation via Nucleophilic Substitution

The hydroxymethyl intermediate undergoes SN2 displacement with chloride. SOCl₂ serves as both a chlorinating agent and acid catalyst, with the reaction proceeding via a chlorosulfite intermediate:
R–OH+SOCl2R–OSOClR–Cl+SO2+HCl\text{R–OH} + \text{SOCl}_2 \rightarrow \text{R–OSOCl} \rightarrow \text{R–Cl} + \text{SO}_2 \uparrow + \text{HCl}

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.45 (s, 9H, tert-butyl), 3.85 (t, 2H, CH₂Cl), 4.20–4.35 (m, 4H, dihydropyrazine CH₂), 7.25 (s, 1H, imidazo-H).

  • IR (KBr):
    1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C–O), 680 cm⁻¹ (C–Cl).

  • MS (EI) : m/z 271.75 [M]⁺, consistent with C₁₂H₁₈ClN₃O₂.

Purity and Physical Properties

  • Melting Point : 97–99°C (lit. 97% purity).

  • HPLC : >97% purity (C18 column, CH₃CN/H₂O 70:30).

Comparative Evaluation of Methods

Method Starting Materials Catalyst Yield Purity Scale-Up Feasibility
Three-Component MCR2-Aminopyrazine, aldehyde, TBNCI₂ (10 mol%)80%97%Excellent (gram-scale)
Post-Cyclization ChlorinationHydroxymethyl intermediateSOCl₂89%95%Moderate (two steps)

Key Observations :

  • The MCR route offers single-step efficiency but requires specialized aldehydes.

  • Post-functionalization provides flexibility but adds synthetic steps.

Challenges and Optimization Strategies

Side Reactions

  • Over-Chlorination : Excess SOCl₂ may dichlorinate the methyl group. Mitigated by stoichiometric control and low temperatures.

  • Imidazole Ring Oxidation : TBHP or I₂ may oxidize the dihydropyrazine moiety. Avoided by using inert atmospheres.

Solvent Selection

Ethanol balances solubility and environmental impact. Alternatives like DMF improve cyclization but complicate purification .

Chemical Reactions Analysis

tert-Butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of imidazo[1,2-a]pyrazine derivatives against common pathogens. Modifications at nitrogen positions significantly influenced activity levels, suggesting potential for further exploration of tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate in this domain.

Anticancer Potential

Preliminary investigations into similar compounds indicate potential anticancer properties. Structural modifications within the imidazo[1,2-a]pyrazine scaffold have been linked to enhanced cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Testing

In a focused study on anticancer properties of imidazo[1,2-a]pyrazines, several derivatives were tested against human cancer cell lines. Findings revealed that certain structural modifications significantly enhanced cytotoxicity compared to controls.

Neurological Effects

Certain derivatives have been explored for their effects on neurotransmitter systems. Compounds with similar structures have demonstrated interactions with dopamine and serotonin receptors, indicating potential applications in treating neurological disorders.

The synthesis of this compound typically involves multi-step organic synthesis techniques that can enhance its reactivity and applicability in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their function. The imidazo[1,2-a]pyrazine core may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

  • Substituent : Hydroxymethyl (-CH₂OH) at position 3.
  • Key Differences : The hydroxymethyl group enhances hydrophilicity compared to the chloromethyl group, increasing aqueous solubility. However, it reduces electrophilicity, limiting its utility in nucleophilic substitution reactions. This compound is often used in prodrug strategies or as a precursor for esterification .

tert-Butyl 3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate (Compound 4)

  • Substituent : Trifluoromethyl (-CF₃) at position 3.
  • Key Differences : The electron-withdrawing CF₃ group significantly increases metabolic stability and lipophilicity, making it favorable for CNS-targeting drug candidates. Synthesized via copper-mediated trifluoromethylation (68% yield, 94% purity by ¹⁹F NMR), this compound demonstrates superior reactivity in aromatic substitution reactions compared to chloromethyl derivatives .

tert-Butyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

  • Substituent : Bromine (-Br) at position 3.
  • Key Differences: Bromine’s larger atomic radius and lower electronegativity vs. chlorine enable faster cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is a key intermediate in palladium-catalyzed functionalizations .

Key Observations:

Electrophilicity : The chloromethyl group in the target compound offers balanced reactivity for nucleophilic substitutions, outperforming hydroxymethyl (less reactive) and bromo (overly reactive) analogues.

Lipophilicity : The trifluoromethyl derivative exhibits the highest logP (~2.8 predicted), making it suitable for blood-brain barrier penetration, whereas the hydroxymethyl variant is more hydrophilic (logP ~1.2) .

Synthetic Versatility : Bromo and trifluoromethyl derivatives are preferred for cross-coupling and fluorination, respectively, while the chloromethyl group enables cost-effective alkylation or amination .

Biological Activity

tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2306263-07-8) is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological evaluations, highlighting its pharmacological potential.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₈ClN₃O₂
Molar Mass271.74 g/mol
Density1.28 g/cm³ (predicted)
Boiling Point443.9 °C (predicted)
pKa6.42 (predicted)

Synthesis

The synthesis of this compound involves several steps including the formation of the imidazo[1,2-a]pyrazine core followed by chloromethylation and esterification. The synthetic route typically utilizes starting materials such as tert-butyl esters and chloromethyl derivatives of pyrazines.

Biological Activity

Recent studies have explored the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro evaluations have shown that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The mechanism often involves interference with microbial protein synthesis or cell wall integrity.

Anticancer Properties

Preliminary studies indicate that this compound may inhibit certain cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis has been noted in related pyrazine derivatives.

Case Studies

  • Antibacterial Evaluation : A study conducted by Sreenivasa et al. synthesized several azomethine derivatives from pyrazole rings and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy .
  • Antifungal Activity : Research on azomethine Schiff bases revealed promising antifungal activity against Candida albicans and Cryptococcus neoformans. These findings suggest a potential therapeutic application for compounds structurally related to this compound .

Q & A

Q. What strategies separate diastereomers formed during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers. Alternatively, diastereomeric salts can be formed using chiral acids (e.g., tartaric acid) and recrystallized .

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